5-(Bromomethyl)-2-chloropyrimidine
Overview
Description
5-(Bromomethyl)-2-chloropyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromomethyl and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-chloropyrimidine typically involves the bromomethylation of 2-chloropyrimidine. One common method includes the reaction of 2-chloropyrimidine with formaldehyde and hydrobromic acid under acidic conditions. The reaction proceeds through the formation of a bromomethyl intermediate, which then attaches to the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction to form methyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyrimidines.
Scientific Research Applications
5-(Bromomethyl)-2-chloropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloropyrimidine involves its reactivity towards nucleophiles, which allows it to modify various molecular targets. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is crucial for its applications in medicinal chemistry and bioconjugation.
Comparison with Similar Compounds
- 5-(Bromomethyl)-2-fluoropyrimidine
- 5-(Bromomethyl)-2-iodopyrimidine
- 5-(Chloromethyl)-2-chloropyrimidine
Comparison: 5-(Bromomethyl)-2-chloropyrimidine is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns compared to its analogs. The bromomethyl group provides a versatile site for nucleophilic substitution, while the chloro group can participate in additional substitution or coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-2-chloropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKTWKRBXCOJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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